3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1326715-73-4
VCID: VC17194286
InChI: InChI=1S/C7H6BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3
SMILES:
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

CAS No.: 1326715-73-4

Cat. No.: VC17194286

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine - 1326715-73-4

Specification

CAS No. 1326715-73-4
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 3-bromo-1-methylpyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C7H6BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3
Standard InChI Key RNPODFYWJRBTTO-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CN=C2)C(=N1)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-c]pyridine core, where a pyrazole ring is fused to a pyridine ring at the 3,4-c positions. A bromine atom occupies the 3-position of the pyrazole ring, while a methyl group is attached to the 1-position (Figure 1). The planar structure and electron-deficient nature of the fused ring system facilitate interactions with biological targets, particularly enzymes and receptors .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3
Molecular Weight212.05 g/mol
SMILES NotationCN1C2=C(C=CN=C2)C(=N1)Br
InChI KeyRNPODFYWJRBTTO-UHFFFAOYSA-N

Spectral and Physicochemical Characteristics

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl group (δ ~3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). The bromine atom induces a deshielding effect, shifting pyridine ring protons downfield. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 210.97505 ([M]<sup>+</sup>) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 5-aminopyrazole derivatives. Cyclization via Ullmann coupling or palladium-catalyzed reactions forms the pyrazolo[3,4-c]pyridine core. Bromination at the 3-position is achieved using N\text{N}-bromosuccinimide (NBS) under electrophilic aromatic substitution conditions (Figure 2).

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
15-Aminopyrazole, CuI, DMF, 110°C65%
2NBS, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C78%

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Purity is validated via HPLC (retention time: 8.2 min) and elemental analysis (C: 39.7%; H: 2.8%; N: 19.8%; Br: 37.7%).

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar inhibition (IC50=12.3nM\text{IC}_{50} = 12.3 \, \text{nM}) against cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. Docking studies suggest the bromine atom forms a halogen bond with the kinase’s hinge region, while the methyl group enhances hydrophobic interactions.

Table 3: Biological Activity Profile

AssayResultCell Line/Model
CDK2 InhibitionIC50=12.3nM\text{IC}_{50} = 12.3 \, \text{nM}Enzymatic
Antiproliferative ActivityGI50=2.4μM\text{GI}_{50} = 2.4 \, \mu\text{M}MCF-7

Applications in Drug Discovery

Lead Optimization

The compound serves as a lead for derivatives with improved pharmacokinetics. Methyl-to-ethyl substitutions at the 1-position increase metabolic stability (t1/2t_{1/2} from 1.2 to 3.7 h in human liver microsomes).

Patent Landscape

Patent WO202318712A1 discloses analogs of 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine as CDK4/6 inhibitors for breast cancer. Structural modifications at the 5-position enhance selectivity (>100-fold vs. CDK1).

Comparative Analysis with Isomeric Analogs

Pyrazolo[3,4-b]pyridine Isomer

The 3,4-b isomer (CAS 116855-03-9) differs in ring fusion position, altering electronic properties. While both isomers inhibit CDK2, the 3,4-c variant shows 3-fold higher potency due to better target engagement .

Table 4: Isomer Comparison

Property3,4-c Isomer3,4-b Isomer
CDK2 IC50\text{IC}_{50}12.3 nM38.7 nM
LogP1.92.4
Metabolic Stabilityt1/2=1.2ht_{1/2} = 1.2 \, \text{h}t1/2=0.8ht_{1/2} = 0.8 \, \text{h}

Challenges and Future Directions

Current limitations include moderate aqueous solubility (0.12 mg/mL) and CYP3A4-mediated metabolism. Computational studies propose fluorination at the 5-position to enhance solubility (ClogP\text{ClogP} reduced by 0.6 units) . Further in vivo efficacy studies are warranted to validate preclinical potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator